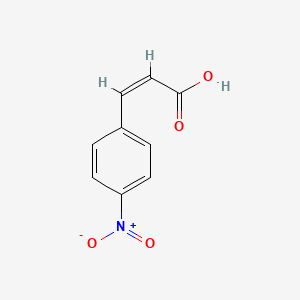
z-4-Nitrocinnamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
z-4-Nitrocinnamic acid: is an organic compound with the molecular formula C9H7NO4. It is a derivative of cinnamic acid, where a nitro group is substituted at the para position of the phenyl ring. This compound is known for its photosensitive properties and has been studied for its inhibitory effects on enzymes like xanthine oxidase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Doebner Reaction: Another method is the Doebner reaction, which uses malonic acid, benzaldehyde, and pyridine as reagents.
Industrial Production Methods: Industrial production of this compound often involves large-scale Perkin or Doebner reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistent quality of the product .
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Tin(II) chloride, hydrochloric acid.
Substitution: Various electrophiles depending on the desired substitution.
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of 4-aminocinnamic acid.
Substitution: Formation of substituted cinnamic acid derivatives.
Wissenschaftliche Forschungsanwendungen
z-4-Nitrocinnamic acid has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism of action of z-4-Nitrocinnamic acid involves the inhibition of xanthine oxidase. This enzyme is crucial in the metabolism of purines, converting hypoxanthine to xanthine and xanthine to uric acid. This compound inhibits this enzyme in a reversible and noncompetitive manner, forming complexes with the enzyme through hydrogen bonds and van der Waals forces .
Vergleich Mit ähnlichen Verbindungen
Cinnamic Acid: The parent compound, lacking the nitro group, is less effective as an enzyme inhibitor.
4-Aminocinnamic Acid: The reduced form of z-4-Nitrocinnamic acid, which has different biological activities.
trans-Cinnamic Acid: Another derivative with different substituents, used in various industrial applications.
Uniqueness: this compound is unique due to its nitro group, which enhances its inhibitory effects on enzymes like xanthine oxidase. This makes it particularly valuable in medicinal research for developing new therapeutic agents .
Eigenschaften
Molekularformel |
C9H7NO4 |
|---|---|
Molekulargewicht |
193.16 g/mol |
IUPAC-Name |
(Z)-3-(4-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7NO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6H,(H,11,12)/b6-3- |
InChI-Schlüssel |
XMMRNCHTDONGRJ-UTCJRWHESA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C\C(=O)O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C=CC(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Cyclopentyloxy)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B15239218.png)
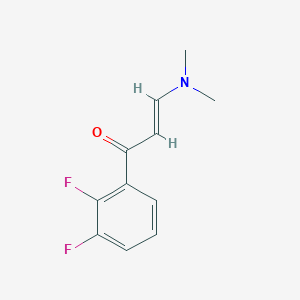
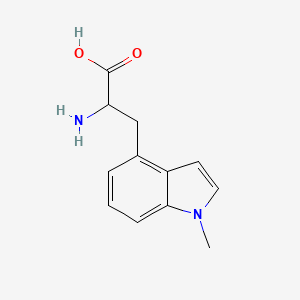

![7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15239250.png)
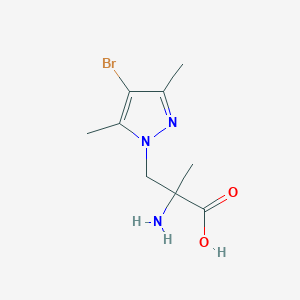
![1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B15239260.png)
![5,7-Diethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15239269.png)

![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3',4'-dimethyl-[1,1'-biphenyl]-3-yl)propanoic acid](/img/structure/B15239285.png)
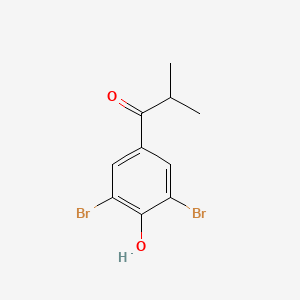
![Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B15239299.png)
amine](/img/structure/B15239309.png)
